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Compound of Interest

Compound Name: (R)-M8891

Cat. No.: B8175979

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties,
and biological activity of (R)-M8891, a key small molecule in the study of Methionine
Aminopeptidase-2 (MetAP-2) inhibition. This document details its relationship to the active
eutomer M8891, summarizes key quantitative data, provides detailed experimental protocols,
and visualizes relevant biological pathways and experimental workflows.

Introduction

(R)-M8891, also known as MSC2492281, is the less active enantiomer (distomer) of M8891, a
potent, orally active, and reversible inhibitor of Methionine Aminopeptidase-2 (MetAP-2).[1]
M8891 is the active (S)-enantiomer (eutomer). The stereochemistry at the chiral center on the
pyrrolidinone ring is critical for its biological activity, with the (R)-enantiomer showing
significantly reduced inhibitory effects.[1] Understanding the structure-activity relationship
between these enantiomers is crucial for the development of selective MetAP-2 inhibitors for
therapeutic applications, primarily in oncology due to their antiangiogenic and antitumoral
properties.[2][3]

Chemical Structure and Properties

The chemical structure of (R)-M8891 is depicted below, alongside its more active (S)-
enantiomer, M8891. The key difference lies in the stereochemical configuration at the 3-
position of the pyrrolidinone ring.
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(S)-M8891 (M8891) l#-(S)-M8891 Structure

(R)-M8891 (MSC2492281) (Note: A direct, publicly available 2D structure image for (R)-M8891
is not readily available. The structure is the mirror image of the (S)-enantiomer shown above at
the chiral center.)

Table 1: Chemical and Physical Properties of M8891 Enantiomers

Property Value Reference

(3R)-3-hydroxy-1-(1H-indol-5-
yl)-2-oxopyrrolidine-3-

IUPAC Name ] ] Inferred from[4]
carboxylic acid (3,5-

difluorobenzyl)amide

Synonyms MSC2492281, (R)-M8891 [1]
Molecular Formula C20H17F2N303 [4]
Molecular Weight 385.37 g/mol [4]
Appearance Solid [2]
Stereochemistry (R)-enantiomer [1]

(Properties for the (S)-enantiomer, M8891, are identical except for the IUPAC name which is
(3S)-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxylic acid (3,5-difluorobenzyl)amide).
[4]

Biological Activity and Comparative Data

M8891 exerts its biological effects by inhibiting MetAP-2, an enzyme crucial for the post-
translational modification of proteins and a key regulator of angiogenesis. The inhibitory activity
is highly dependent on the stereochemistry, with the (S)-enantiomer being significantly more
potent.

Table 2: Comparative Biological Activity of M8891 Enantiomers
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(S)-M8891 (R)-M8891 Fold

Assay . Reference
(M8891) (MSC2492281)  Difference
MetAP-2 52 nM (human), ~7800 nM
o _ ~150-fold [1]
Inhibition (ICso) 32 nM (murine) (human)
HUVEC
Proliferation 20 nM 15,000 nM 750-fold [1]
(ICs0)
MetAP-1

o >10 uM Not Reported - [2]
Inhibition (ICso)

This data clearly demonstrates the stereospecificity of MetAP-2 inhibition, with the (R)-
enantiomer being substantially less active.

Signaling Pathway

MetAP-2 plays a critical role in protein maturation and endothelial cell proliferation. Its inhibition
by M8891 leads to antiangiogenic and antitumoral effects. The simplified signaling pathway is
illustrated below.
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Pharmacological Intervention
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Caption: Simplified signaling pathway of MetAP-2 and its inhibition by M8891 enantiomers.
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Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MetAP-2 Biochemical Assay

This assay determines the in-vitro inhibitory activity of compounds against the MetAP-2
enzyme.

Preparation

Prepare Human and Assay Execution Data Analysis

Murine MetAP-2 Enzyme
l = Incubate Enzyme with Add Fluorogenic Measure Fluorescence ol Calculate ICso Values
J Compound Dilutions = Substrate Signal Over Time 1 from Concentration-Response Curves
3

y

Serial Dilution of
(R)-M8891 & M8891
in DMSO

Click to download full resolution via product page

Caption: Workflow for the MetAP-2 biochemical inhibition assay.

Methodology:

o Compound Preparation: Test compounds ((R)-M8891 and M8891) are serially diluted in
dimethyl sulfoxide (DMSO).

e Enzyme Preparation: Recombinant human and murine MetAP-2 enzymes are prepared in an
appropriate assay buffer.

¢ Incubation: The diluted compounds are incubated with the MetAP-2 enzyme in a microplate.

o Substrate Addition: A fluorogenic substrate for MetAP-2 is added to initiate the enzymatic
reaction.
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o Measurement: The fluorescence signal, which correlates with enzyme activity, is measured
over time using a plate reader.

» Data Analysis: The rate of reaction is calculated, and the half-maximal inhibitory
concentration (ICso) is determined by fitting the data to a concentration-response curve.[1]

Human Umbilical Vein Endothelial Cell (HUVEC)
Proliferation Assay

This cell-based assay assesses the cytostatic or cytotoxic effects of the compounds on
endothelial cells, a key process in angiogenesis.

Cell Culture Compound Treatment Proliferation Measurement Data Analysis

Seed HUVECS in 1| Add serial Dilutions of Incubate for 72 hours ' Measure BrdU Incorporation Calculate ICso Values
384-well plates }- >{ (R)}-M8891 & MB3O1 a3 {—p| Add BrdUrd Stock Solution Incubate for 18 hours (.0, ELISA) from Prolferation Data
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-Depth Technical Guide to (R)-M8891: Chemical
Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8175979#r-m8891-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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